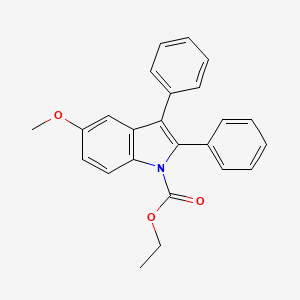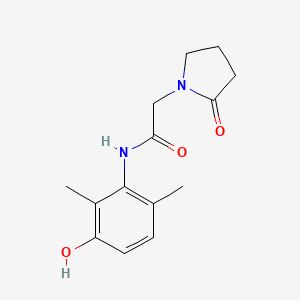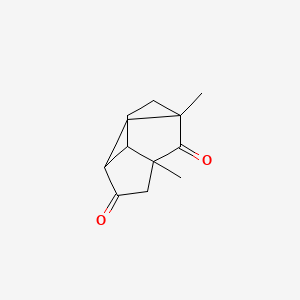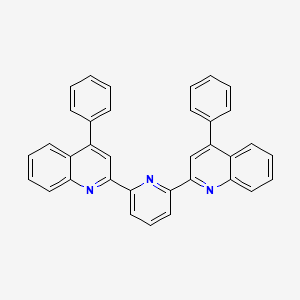
Quinoline, 2,2'-(2,6-pyridinediyl)bis[4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline core with two 4-phenyl groups attached via a 2,6-pyridinediyl linker. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Pyridine Linker: The 2,6-pyridinediyl linker is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Addition of Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological macromolecules, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to target specific enzymes and receptors, offering possibilities for new drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, used in antimalarial drugs.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Similar in having a pyridine linker but with oxazoline groups instead of quinoline.
4-Phenylquinoline: A single phenyl group attached to the quinoline ring.
Uniqueness
Quinoline, 2,2’-(2,6-pyridinediyl)bis[4-phenyl-] is unique due to its dual phenyl groups and pyridine linker, which provide enhanced stability and reactivity. This makes it more versatile in forming complexes and participating in diverse chemical reactions compared to its simpler counterparts.
Propiedades
Número CAS |
137731-79-4 |
|---|---|
Fórmula molecular |
C35H23N3 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
4-phenyl-2-[6-(4-phenylquinolin-2-yl)pyridin-2-yl]quinoline |
InChI |
InChI=1S/C35H23N3/c1-3-12-24(13-4-1)28-22-34(36-30-18-9-7-16-26(28)30)32-20-11-21-33(38-32)35-23-29(25-14-5-2-6-15-25)27-17-8-10-19-31(27)37-35/h1-23H |
Clave InChI |
IXEYENWVSDWONT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=NC(=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
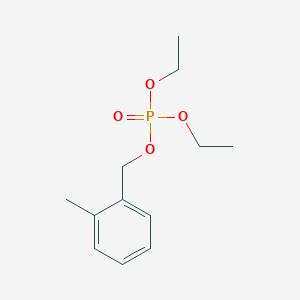
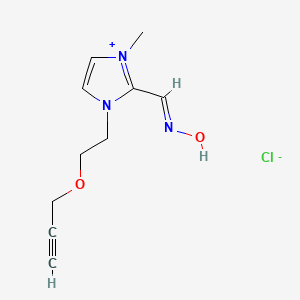


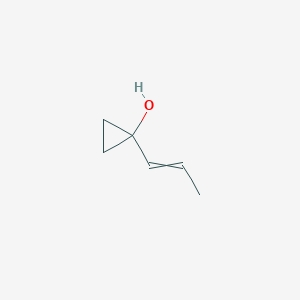

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

